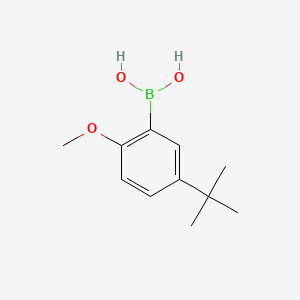

5-Tert-butyl-2-methoxyphenylboronic acid

描述

The Pivotal Role of Organoboron Compounds as Versatile Building Blocks

Organoboron compounds, organic molecules featuring a carbon-boron bond, have become essential reagents and intermediates in organic synthesis. Their utility stems from their unique combination of stability and reactivity. Unlike many other organometallic reagents, organoboron compounds are generally stable to air and moisture, simplifying their handling and storage. This stability, coupled with their low toxicity, makes them highly desirable from both a practical and environmental standpoint. The major byproduct of reactions involving these compounds is often boric acid, a substance considered environmentally benign.

The versatility of organoboron compounds is evident in their broad range of applications, including their use as catalysts and key nucleophilic partners in various cross-coupling reactions. Their ability to be transformed into other functional groups, such as alcohols and carbonyl compounds, further enhances their status as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Overview of the Significance of Arylboronic Acids in Carbon-Carbon Bond Formation

Among the various classes of organoboron compounds, arylboronic acids are particularly significant, primarily due to their central role in carbon-carbon (C-C) bond formation. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prominent example of their application. This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the coupling of an arylboronic acid with an organic halide or triflate.

The Suzuki-Miyaura coupling is celebrated for its exceptional reliability, mild reaction conditions, and remarkable tolerance of a wide array of functional groups on both coupling partners. These features have led to its widespread adoption in both academic and industrial settings for the synthesis of biaryls and polyaryls, which are common structural motifs in many biologically active compounds and functional materials. The reaction's efficiency and selectivity have revolutionized the way chemists approach the synthesis of complex organic molecules.

Contextualizing 5-Tert-butyl-2-methoxyphenylboronic Acid within the Landscape of Substituted Arylboronic Acids

Within the broad family of arylboronic acids, substituted derivatives offer chemists the ability to fine-tune reactivity and introduce specific structural features into target molecules. This compound is a prime example of a strategically substituted arylboronic acid. Its chemical structure incorporates two key substituents on the phenyl ring: a bulky tert-butyl group and an electron-donating methoxy (B1213986) group.

The presence of these substituents significantly influences the compound's chemical properties and reactivity. The tert-butyl group provides considerable steric hindrance, which can direct the regioselectivity of coupling reactions. nbinno.com This steric bulk can be exploited to control the orientation of newly formed bonds in the synthesis of complex molecules. The methoxy group, positioned ortho to the boronic acid moiety, is electron-donating, which can affect the electronic properties of the aromatic ring and influence the rate and efficiency of the transmetalation step in cross-coupling reactions. nih.gov The specific substitution pattern of this compound makes it a valuable reagent for the synthesis of sterically hindered and electronically modulated biaryl compounds that might be challenging to access with simpler arylboronic acids.

Below are the key properties of this compound:

| Property | Value |

| Chemical Formula | C11H17BO3 |

| CAS Number | 128733-85-7 |

| Molar Mass | 208.06 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | 125-130 °C |

This compound serves as a testament to the importance of substituent effects in designing reagents for modern organic synthesis, enabling the construction of molecules with precise structural and electronic characteristics.

属性

IUPAC Name |

(5-tert-butyl-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-11(2,3)8-5-6-10(15-4)9(7-8)12(13)14/h5-7,13-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFOJKCQSAYVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(C)(C)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563485 | |

| Record name | (5-tert-Butyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128733-85-7 | |

| Record name | (5-tert-Butyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(tert-Butyl)-2-methoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic and Applied Aspects of Cross Coupling Reactions Involving 5 Tert Butyl 2 Methoxyphenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions: Core Principles and Innovations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and substituted aromatic compounds. tcichemicals.com This palladium-catalyzed reaction joins an organoboron species (like a boronic acid) with an organic halide or pseudohalide in the presence of a base. scispace.com The compound 5-tert-butyl-2-methoxyphenylboronic acid, with its sterically demanding tert-butyl group and electron-donating methoxy (B1213986) group at the ortho position, presents specific challenges and requires highly optimized catalytic systems to participate effectively in this transformation. Its utility is particularly highlighted in the synthesis of sterically hindered biaryls, which are important motifs in pharmaceuticals and materials science. aablocks.com

Elucidation of the Catalytic Cycle: Oxidative Addition, Transmetalation, and Reductive Elimination

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. scispace.com This cycle consists of three fundamental steps:

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar¹-X) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step of the reaction. libretexts.org The palladium atom inserts itself into the carbon-halogen bond, forming a square planar Pd(II) intermediate (Ar¹-Pd(II)-X). The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend I > Br > Cl > F. libretexts.org For sterically hindered or electron-rich aryl halides, this step can be particularly slow, requiring highly active, electron-rich palladium catalysts to proceed efficiently.

Transmetalation : In this step, the organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center, displacing the halide. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻). chemrxiv.org This boronate then reacts with the Pd(II) complex. For sterically hindered boronic acids like this compound, the bulkiness around the boron atom can impede the approach to the palladium center, making transmetalation a challenging step that requires careful selection of ligands and reaction conditions. researchgate.net

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate (Ar¹-Pd(II)-Ar²). The two organic groups couple to form the new biaryl product (Ar¹-Ar²), and the palladium catalyst is regenerated in its Pd(0) state, allowing it to re-enter the catalytic cycle. tcichemicals.com This step is typically fast and irreversible, driven by the formation of a stable C-C bond. For the formation of tetra-ortho-substituted biaryls, where both coupling partners are sterically hindered, this step can also be slow and require ligands that can accommodate the steric strain in the transition state. researchgate.net

Development and Optimization of Catalyst Systems

The successful coupling of sterically demanding substrates like this compound is highly dependent on the catalyst system. Significant research has focused on designing catalysts that can overcome the steric hindrance and electronic deactivation presented by such molecules.

Palladium remains the most widely used metal for Suzuki-Miyaura reactions. libretexts.org The development of bulky and electron-rich phosphine (B1218219) ligands has been a breakthrough, particularly for coupling challenging substrates. These ligands stabilize the active monoligated Pd(0) species, facilitate the oxidative addition step, and promote the final reductive elimination. researchgate.net

For sterically hindered boronic acids, catalyst systems often employ palladium precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with specialized phosphine ligands. Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, are particularly effective. Their bulk and electronic properties create a highly active catalytic species capable of coupling ortho-substituted boronic acids with a range of aryl halides, including deactivated aryl chlorides. researchgate.net The use of these advanced catalyst systems allows reactions to proceed under milder conditions and with lower catalyst loadings. researchgate.net

Below is a representative table illustrating typical conditions for the coupling of a sterically hindered boronic acid with various aryl halides, showcasing the effectiveness of modern palladium-phosphine catalyst systems.

| Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-2-methoxynapthalene | Pd(OAc)₂ / BIPHEP | - | DMF | 80 | 95 | researchgate.net |

| 2-Bromotoluene | PdCl₂(dppf) | K₂CO₃ | DMF | 80 | 85 | researchgate.net |

| 4-Chloroacetophenone | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 94 | nih.gov |

| 2-Chlorotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | t-AmylOH | 100 | 92 | nih.gov |

While palladium is dominant, the cost and toxicity of palladium have driven research into catalysts based on more abundant first-row transition metals. cmu.edu

Nickel: Nickel catalysts have emerged as a powerful alternative, particularly for coupling unreactive aryl chlorides and phenol (B47542) derivatives like carbamates and sulfamates. nih.govmdpi.com Nickel complexes, often paired with phosphine or N-heterocyclic carbene (NHC) ligands, can effectively catalyze C-C bond formation, sometimes with reactivity complementary to palladium. nih.gov The mechanism can differ from palladium, potentially involving Ni(I)/Ni(III) cycles. rsc.org

Copper: Copper-catalyzed Suzuki-Miyaura type reactions have been developed, often requiring specific ligands to facilitate the process. Mechanistic studies suggest that species like [(L)CuF]₂ can undergo transmetalation with arylboronate esters. organic-chemistry.org Copper catalysis can be advantageous for certain substrate combinations and can sometimes proceed under ligand-free conditions. organic-chemistry.orgmdpi.com

Rhodium: Rhodium catalysts have been primarily investigated for asymmetric Suzuki-Miyaura reactions, enabling the synthesis of chiral molecules. sigmaaldrich.com They have been successfully used in the coupling of boronic acids with allylic halides and other prochiral substrates to create enantioenriched products. nih.govresearchgate.net

Ruthenium: Although less common for Suzuki-Miyaura reactions, ruthenium complexes have been explored. Their primary application in this area is still an emerging field of research compared to palladium and nickel.

Substrate Scope and Functional Group Compatibility

The utility of this compound is defined by its ability to couple with a variety of partners while tolerating other functional groups in the molecules.

The electronic nature of the coupling partner significantly influences the reaction's success. As an electron-rich boronic acid (due to the methoxy group), this compound generally exhibits predictable reactivity patterns.

Electron-Deficient Partners: Coupling with electron-deficient aryl halides (e.g., those bearing nitro, cyano, or ketone groups) is typically more facile. The electron-withdrawing groups on the aryl halide accelerate the oxidative addition step, often leading to high yields under standard or mild conditions. researchgate.net

Electron-Rich Partners: Coupling with electron-rich aryl halides (e.g., those with alkyl or alkoxy groups) is more challenging. researchgate.net The oxidative addition to these substrates is slower, and side reactions can become more competitive. This is particularly true for unreactive aryl chlorides. These couplings demand highly active catalyst systems, such as those employing bulky biarylphosphine ligands, to achieve good yields. cmu.edu The synthesis of tetra-ortho-substituted biaryls, which involves coupling two sterically hindered partners, represents the pinnacle of this challenge and often requires specialized conditions, such as the use of copper co-catalysts. researchgate.netlookchem.com

The following table demonstrates the typical outcomes when coupling arylboronic acids with partners of varying electronic properties.

| Arylboronic Acid | Aryl Halide Partner | Electronic Nature of Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | 4-Bromoacetophenone | Electron-deficient | Pd/NiFe₂O₄ | 98 | researchgate.net |

| Phenylboronic acid | 4-Bromotoluene | Electron-rich | Pd/NiFe₂O₄ | 92 | researchgate.net |

| 4-Methoxyphenylboronic acid | 4-Chloro-3-nitrobenzonitrile | Electron-deficient | Pd₂(dba)₃ / XPhos | 98 | nih.gov |

| 4-Methoxyphenylboronic acid | 4-Chloroanisole | Electron-rich | Pd₂(dba)₃ / XPhos | 95 | nih.gov |

| 2,6-Dimethylphenyl triolborate | 1-Bromo-2-methoxynaphthalene | Electron-rich & Hindered | Pd(OAc)₂ / BIPHEP / CuCl | 95 | researchgate.net |

Site-Selectivity and Chemo-Selectivity in Multi-Substituted Systems

The structural features of this compound, namely the sterically demanding tert-butyl group and the coordinating ortho-methoxy group, play a crucial role in governing the site- and chemo-selectivity of its Suzuki-Miyaura cross-coupling reactions with multi-substituted electrophiles. In substrates possessing multiple reactive sites, such as polyhalogenated arenes or heteroaromatics, the regiochemical outcome of the coupling is dictated by a combination of steric hindrance, electronic effects, and potential chelation of the methoxy group to the palladium catalyst.

Research into the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids with polyhalogenated pyridines provides significant insight into these controlling factors. nih.govbeilstein-journals.org For instance, in reactions with substrates like 3,4,5-tribromo-2,6-dimethylpyridine, the substitution pattern is not random. Studies have shown a preference for substitution at positions less encumbered by adjacent groups. nih.govresearchgate.net The bulky tert-butyl group on the boronic acid further amplifies this steric bias, disfavoring coupling at sites flanked by large substituents on the electrophile.

Furthermore, the electronic nature of the coupling sites is a key determinant. In heteroaryl polyhalides, the site-selectivity is often governed by the relative reactivity of the C-X bonds (I > Br > Cl) and the electronic properties of the ring system. rsc.org The electron-donating nature of the methoxy and tert-butyl groups on this compound increases the nucleophilicity of the aryl group, promoting efficient transmetalation. However, this high reactivity must be reconciled with the steric demands of the substrate.

A comparative analysis of coupling reactions with different dihaloarenes highlights the interplay of these factors.

| Dihaloarene Substrate | Potential Coupling Sites | Observed Major Product | Primary Selectivity Factor |

|---|---|---|---|

| 1-Bromo-4-iodobenzene | C1 (Br), C4 (I) | 4-Bromo-4'-(5-tert-butyl-2-methoxyphenyl)biphenyl | C-I bond reactivity > C-Br bond reactivity |

| 2,4-Dibromotoluene | C2 (Br), C4 (Br) | 4-Bromo-2-(5-tert-butyl-2-methoxyphenyl)toluene | Steric hindrance at C2 is greater than at C4 |

| 1-Chloro-4-(trifluoromethanesulfonyloxy)benzene | C1 (Cl), C4 (OTf) | 4-Chloro-4'-(5-tert-butyl-2-methoxyphenyl)biphenyl | C-OTf bond reactivity > C-Cl bond reactivity |

This table represents expected outcomes based on established principles of Suzuki-Miyaura selectivity. Specific experimental results can vary with catalyst, ligand, and reaction conditions.

Solvent Effects and Green Chemistry Approaches in Suzuki-Miyaura Couplings

The choice of solvent can significantly influence the rate, yield, and selectivity of Suzuki-Miyaura couplings involving this compound. nih.gov Traditionally, solvents such as toluene, dioxane, and dimethylformamide (DMF) have been employed. chemrxiv.org However, the role of the solvent extends beyond simply dissolving reactants; it can modulate catalyst stability and activity and influence the key steps of the catalytic cycle, such as transmetalation. hes-so.ch For sterically hindered couplings, polar aprotic solvents like DMF can be beneficial, although studies have shown that the effect of solvent polarity on selectivity can be complex and does not always correlate with the dielectric constant. nih.gov

In line with the principles of green chemistry, there has been a significant shift towards developing more environmentally benign protocols for the Suzuki-Miyaura reaction. chemrxiv.orgresearchgate.net This involves replacing hazardous organic solvents with greener alternatives. mdpi.com

Key Green Chemistry Approaches:

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. st-andrews.ac.uk Suzuki-Miyaura reactions can be performed in water or water-organic solvent mixtures, often with the aid of water-soluble ligands or phase-transfer catalysts. hes-so.chtcichemicals.com

Alcohol Solvents: Alcohols, such as ethanol (B145695) or tert-amyl alcohol, are considered greener alternatives to traditional aromatic or chlorinated solvents. nih.gov Reactions in ethanol/water mixtures have proven effective for coupling various aryl chlorides and boronic acids under mild conditions. st-andrews.ac.uk

Catalyst Systems: The development of highly active catalysts, such as those based on N-heterocyclic carbene (NHC) ligands, allows for lower catalyst loadings, reducing metal waste. st-andrews.ac.uk Furthermore, heterogeneous catalysts like palladium on charcoal (Pd/C) or polymer-supported palladium complexes offer the advantage of easy separation and potential for recycling. hes-so.chmdpi.comscielo.org.mx

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. researchgate.netscielo.org.mx This technique aligns with green chemistry by reducing energy consumption and reaction time.

| Solvent System | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Toluene/Dioxane | Pd(PPh₃)₄, K₂CO₃, 80-100 °C | Well-established, good solubility for many substrates. | Volatile organic compounds (VOCs), environmental concerns. |

| Ethanol/Water (1:1) | Pd-NHC catalyst, K₂CO₃, RT-80 °C | Reduced toxicity, biodegradable, mild conditions. st-andrews.ac.uk | Substrate solubility may be limited. |

| Water | Water-soluble Pd catalyst, base, heat | Highly green, safe, inexpensive. chemrxiv.org | Requires specialized water-soluble catalysts or phase-transfer agents. |

| tert-Amyl Alcohol | NiCl₂(PCy₃)₂, K₃PO₄, heat | "Green" alternative solvent, effective for nickel catalysis. nih.gov | Higher boiling point, may require higher temperatures. |

Exploration of Alternative Metal-Catalyzed Cross-Coupling Chemistries (e.g., Chan-Lam Coupling)

While predominantly used in palladium-catalyzed Suzuki-Miyaura reactions for C-C bond formation, arylboronic acids like this compound are also valuable substrates for other metal-catalyzed transformations. A prominent example is the Chan-Lam coupling (also known as the Chan-Evans-Lam coupling), which enables the formation of carbon-heteroatom bonds, typically C-N and C-O. wikipedia.org

The Chan-Lam reaction is catalyzed by copper complexes, often using simple copper(II) acetate (B1210297), and proceeds via an oxidative coupling of an arylboronic acid with an N-H or O-H containing compound, such as an amine, aniline, amide, or phenol. organic-chemistry.org A key advantage of this reaction is that it can often be conducted at room temperature and is open to the air, with molecular oxygen serving as the terminal oxidant. wikipedia.orgbeilstein-journals.org

The mechanism involves the formation of a copper-aryl species, which then coordinates with the amine or alcohol. A subsequent reductive elimination from a copper(III) intermediate furnishes the desired aryl amine or aryl ether and regenerates a copper(I) species, which is then re-oxidized to complete the catalytic cycle. wikipedia.org

The application of this compound in Chan-Lam couplings must consider its steric profile. The presence of the ortho-methoxy group can present a steric challenge. Studies have shown that some sterically hindered ortho-substituted boronic acids, including 2-methoxyphenylboronic acid, can result in diminished yields in Chan-Lam reactions compared to their less hindered counterparts. thieme-connect.com The additional bulk of the tert-butyl group would be expected to further influence reactivity, potentially requiring optimized conditions such as higher temperatures, different copper sources, or specific ligands to achieve efficient coupling.

Chelation-Assisted Effects in Directed Arylboronic Acid Reactivity

The ortho-methoxy group in this compound is not merely a steric and electronic substituent; it can actively participate in the catalytic cycle through chelation. This phenomenon, known as chelation-assistance or a directing group effect, can significantly impact the reactivity and selectivity of cross-coupling reactions. chemistryviews.orgrsc.orgrsc.org

In the context of Suzuki-Miyaura coupling, the oxygen atom of the methoxy group can act as a Lewis base, coordinating to the Lewis acidic palladium center during the transition state of key steps like oxidative addition or transmetalation. baranlab.org This coordination can lead to several important consequences:

Stabilization of Intermediates: The formation of a five-membered palladacycle intermediate can stabilize the transition state, lowering the activation energy and accelerating the reaction rate.

Control of Regioselectivity: As observed in studies with ortho-methoxyphenylboronic acid, this chelation effect can direct the reaction's outcome, favoring the formation of specific atropisomers or influencing site-selectivity in reactions with poly-substituted partners. nih.govbeilstein-journals.org The catalyst is effectively held in proximity to one face of the boronic acid, influencing the geometry of the subsequent bond formation.

Facilitation of C-H Activation: While distinct from cross-coupling, the principle of chelation-assistance is fundamental to directed C-H activation reactions. chemistryviews.orgsemanticscholar.org The methoxy group can direct a metal catalyst to activate a nearby C-H bond, a concept that underscores its powerful coordinating ability.

This directing group effect is analogous to that observed in directed ortho metalation (DoM), where a heteroatom-containing group directs a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position. wikipedia.orgharvard.edu In cross-coupling, the methoxy group similarly directs the metallic catalyst, influencing the reaction's trajectory and making this compound a substrate with unique and controllable reactivity.

Applications of 5 Tert Butyl 2 Methoxyphenylboronic Acid in Diverse Research Disciplines

Advanced Organic Synthesis: Enabling Complex Molecular Architecture

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. Arylboronic acids are critical components in these reactions, and the specific substitution pattern of 5-tert-butyl-2-methoxyphenylboronic acid makes it particularly useful for creating sterically congested and structurally complex molecules.

While specific examples of macrocyclization using this compound are not extensively documented in publicly available literature, the principles of Suzuki-Miyaura coupling are widely applied to the synthesis of macrocycles. This powerful reaction can be employed in the key ring-closing step, where an intermolecular or intramolecular coupling of a boronic acid with a halide or triflate forges the macrocyclic ring. The steric hindrance provided by the tert-butyl group in this compound can be strategically employed to influence the conformation of the resulting macrocycle.

The synthesis of natural product analogues often relies on the construction of complex biaryl linkages. The Suzuki-Miyaura reaction is a favored method for creating these bonds due to its mild reaction conditions and high functional group tolerance. psu.edu The structural motif of this compound can be incorporated into synthetic strategies to mimic or modify the biaryl portions of natural products, allowing for the exploration of structure-activity relationships and the development of analogues with improved properties.

Table 1: Potential Application in Macrocycle and Natural Product Analogue Synthesis

| Application | Role of this compound | Potential Outcome |

| Macrocyclization | Key building block in intramolecular Suzuki-Miyaura coupling. | Formation of sterically constrained macrocycles with defined conformations. |

| Natural Product Analogues | Introduction of a substituted biaryl moiety. | Modification of biological activity and pharmacokinetic properties of natural products. |

This table represents potential applications based on the known reactivity of arylboronic acids in Suzuki-Miyaura cross-coupling reactions.

The synthesis of sterically hindered biaryls, particularly those with multiple ortho-substituents, presents a significant challenge in organic synthesis due to the difficulty of bringing the two aryl fragments together. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has proven to be one of the most effective methods for constructing these challenging linkages. nih.govsemanticscholar.org The use of boronic acids with bulky substituents, such as this compound, is crucial in this context.

The tert-butyl group at the 5-position and the methoxy (B1213986) group at the 2-position of the boronic acid create significant steric bulk around the reactive center. This steric hindrance necessitates the use of specialized catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, to facilitate the cross-coupling with similarly hindered aryl halides. psu.edu The successful coupling of such substrates demonstrates the power of modern catalytic methods to overcome significant steric challenges. These sterically demanding biaryls are important structural motifs in many pharmaceuticals and materials. nih.gov

Table 2: Catalyst Systems for Sterically Hindered Suzuki-Miyaura Coupling

| Catalyst/Ligand System | Substrates | Key Features |

| Pd(OAc)₂ / (o-MeOPh)₃P | Ortho-substituted aryl bromides and arylboronic acids | Highly active for sterically hindered substrates. psu.edu |

| Non-C₂-Symmetric Bis-Benzimidazolium Salt / Pd Source | Di-ortho-substituted aryl chlorides and phenylboronic acid | High efficacy with low palladium loading. nih.gov |

This table summarizes catalyst systems that have been shown to be effective for the synthesis of sterically hindered biaryls, a class of reactions where this compound would be a relevant substrate.

Medicinal Chemistry and Drug Discovery Platforms

The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. Boronic acids, including this compound, are instrumental in accessing a diverse array of biaryl structures for drug discovery programs.

While direct synthesis of currently marketed drugs using this compound is not prominently reported, its structural features are representative of moieties found in pharmacologically active compounds. The di-tert-butylphenol moiety, for instance, is a known pharmacophore in dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) inhibitors, which are classes of anti-inflammatory agents. mdpi.com The synthesis of such compounds could potentially involve a Suzuki-Miyaura coupling with a suitably functionalized boronic acid like this compound to introduce one of the aryl rings.

Furthermore, the arylpiperazine moiety is a common feature in ligands for serotonin (B10506) receptors. nih.gov The synthesis of novel arylpiperazine derivatives could be envisioned through the coupling of this compound with a piperazine-substituted aryl halide, allowing for the exploration of new chemical space for central nervous system drug discovery.

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of a lead compound, medicinal chemists can optimize its potency, selectivity, and pharmacokinetic properties.

The use of this compound in SAR studies allows for the introduction of a specific substitution pattern on a biaryl scaffold. The bulky tert-butyl group can probe steric pockets within a biological target, while the methoxy group can influence electronic properties and potential hydrogen bonding interactions. For example, in the development of diaryl ether-based inhibitors of the bacterial enzyme FabV, a key component in fatty acid synthesis, the substitution on the 'B'-ring was systematically varied to establish a clear SAR. chemrxiv.org A similar approach using this compound could be employed to investigate the SAR of biaryl-based inhibitors for a variety of targets.

Table 3: Representative SAR Studies on Biaryl Scaffolds

| Target Class | Scaffold | Key Findings from SAR |

| Opioid Receptors | Carboxamido-biaryl ethers | Identification of key structural features for potent antagonism at mu, kappa, and delta receptors. nih.gov |

| Tubulin Polymerization | 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan | A methoxy group at the C-6 position of the benzo[b]furan ring yielded the most active compounds. nih.gov |

| Bacterial FabV | Diaryl ethers | Substitution at the 4-position of the B-ring with a hydrogen bond acceptor group led to a significant increase in inhibitory activity. chemrxiv.orgchemrxiv.org |

This table illustrates the principles of SAR studies on biaryl compounds, a field where this compound could serve as a valuable tool for introducing specific structural modifications.

The development of potent and selective enzyme inhibitors is a major focus of modern drug discovery. The unique electronic and structural properties of boron-containing compounds have made them attractive candidates for enzyme inhibition. Boronic acids can form reversible covalent bonds with catalytic serine, threonine, or cysteine residues in the active sites of enzymes.

While specific enzyme inhibitors derived directly from this compound are not widely reported, the broader class of organoboron compounds has yielded successful drugs. mdpi.com For instance, bortezomib, a proteasome inhibitor, and tavaborole, an antifungal agent that inhibits leucyl-tRNA synthetase, both contain boron. mdpi.com The synthesis of novel biaryl-containing boronic acids, potentially using this compound as a starting point for further elaboration, could lead to the discovery of new enzyme inhibitors with unique mechanisms of action. The biaryl structure can provide a scaffold for positioning the boronic acid moiety for optimal interaction with the enzyme's active site, while the substituents on the aryl rings can be tailored to enhance binding affinity and selectivity.

Materials Science and Functional Materials Design: A Building Block for Innovation

In the realm of materials science, the strategic design of molecules is paramount to achieving desired functionalities. This compound serves as a critical precursor and component in the creation of novel organic materials with tailored electronic, optical, and catalytic properties.

Synthesis of Precursors for Organic Electronic Materials

The development of next-generation organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the synthesis of highly pure and structurally precise organic semiconductors. This compound is instrumental in the synthesis of these materials through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The tert-butyl group on the boronic acid plays a crucial role in enhancing the solubility of the resulting conjugated molecules in organic solvents. This improved solubility is a significant advantage for the solution-based processing of organic electronic devices, which can lead to lower manufacturing costs and the ability to fabricate large-area devices. The methoxy group, being electron-donating, can influence the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, of the final organic semiconductor. This modulation is critical for optimizing charge injection and transport within the device, ultimately impacting its efficiency and performance.

While specific research detailing the extensive use of this compound in high-performance OLEDs is still emerging, its structural motifs are commonly found in advanced materials designed for such applications. The principles of Suzuki-Miyaura coupling are fundamental to the construction of the complex conjugated polymers and small molecules used in these technologies.

Incorporation into Polymers and Supramolecular Assemblies for Advanced Applications

The functional groups of this compound make it an attractive candidate for incorporation into polymers and supramolecular assemblies. The boronic acid moiety can form dynamic covalent bonds with diols, leading to the formation of boronate esters. This reversible bonding is the foundation for creating self-healing polymers and stimuli-responsive materials. For instance, polymers functionalized with this boronic acid could potentially form cross-linked networks that can dissociate and reform upon changes in pH or the introduction of a competitive diol, such as glucose. researchgate.net

In supramolecular chemistry, the specific recognition properties of the boronic acid group, combined with the steric bulk of the tert-butyl group, can direct the self-assembly of complex architectures. These assemblies can find applications in areas such as drug delivery, sensing, and catalysis. The tert-butyl group can influence the packing and morphology of the resulting supramolecular structures, while the methoxy group can participate in hydrogen bonding or other non-covalent interactions.

Development of Specialty Catalysts for Olefin Polymerization

While the direct application of this compound in olefin polymerization catalysis is not widely documented, its derivatives have the potential to act as ligands for transition metal catalysts, such as those used in Ziegler-Natta polymerization. The electronic and steric properties of the ligand play a critical role in determining the activity, selectivity, and stability of the catalyst.

The bulky tert-butyl group could create a specific steric environment around the metal center, influencing the regioselectivity and stereoselectivity of the polymerization process. The electron-donating methoxy group could modulate the electron density at the metal center, thereby affecting the catalyst's activity and the properties of the resulting polymer. Research in this area is focused on designing late transition metal complexes with tailored ligands to achieve precise control over polymer architecture.

Sensing and Recognition Systems: Detecting and Identifying with Precision

The ability of boronic acids to reversibly bind with diols has made them a cornerstone in the development of sensors and recognition systems for a variety of analytes, particularly saccharides.

Integration into Boronic Acid-Based Sensors for Analyte Detection

This compound can be integrated into fluorescent or colorimetric sensors for the detection of diol-containing analytes. The binding of the analyte to the boronic acid moiety can trigger a change in the electronic properties of an attached reporter molecule (fluorophore or chromophore), leading to a detectable signal.

The design of such sensors often involves a delicate balance of the boronic acid's affinity for the target analyte and the signaling mechanism. The substituents on the phenyl ring can influence the pKa of the boronic acid, which in turn affects its binding affinity at a given pH. Fluorescent sensors based on boronic acids have shown great promise for the continuous monitoring of glucose in physiological conditions. nih.govnih.govmdpi.comresearchgate.net

| Selectivity | The ability of the sensor to preferentially bind to the target analyte in the presence of other similar molecules. | The specific arrangement of the functional groups can create a binding pocket that favors a particular analyte. |

Development of Recognition Elements for Saccharides and Other Biomolecules

The specific interaction between boronic acids and the cis-diol groups present in saccharides makes this compound a potential recognition element for these important biomolecules. This recognition capability can be harnessed in various applications, including the development of diagnostic tools and separation media.

By immobilizing this boronic acid derivative onto a solid support, it is possible to create affinity chromatography materials for the selective capture and purification of glycoproteins and other glycoconjugates. Furthermore, surfaces modified with this compound could be used in biosensors for the label-free detection of saccharide-biomarker interactions. The design of synthetic receptors based on this boronic acid for the specific recognition of complex carbohydrates is an active area of research with implications for understanding and diagnosing various diseases.

Computational and Mechanistic Studies on 5 Tert Butyl 2 Methoxyphenylboronic Acid Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Elucidation

Quantum chemical calculations, especially Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at a molecular level. For reactions involving 5-tert-butyl-2-methoxyphenylboronic acid, DFT can provide insights into reaction pathways, the geometries and energies of transition states, and the electronic properties of the molecule that dictate its reactivity.

In the context of Suzuki-Miyaura cross-coupling reactions, the key steps involve oxidative addition, transmetalation, and reductive elimination. DFT calculations on analogous systems, such as those involving other ortho-substituted phenylboronic acids, have elucidated the energetics of these steps. nih.gov The transmetalation step is often considered rate-determining, and its energy barrier is sensitive to the nature of the substituents on the phenylboronic acid.

For this compound, the methoxy (B1213986) group at the ortho position and the bulky tert-butyl group at the para position would influence the stability of intermediates and transition states. The methoxy group can potentially coordinate with the palladium center, affecting the geometry and energy of the transmetalation transition state. researchgate.net The tert-butyl group, being electron-donating, would influence the electron density on the aromatic ring.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Transmetalation Step of a Suzuki-Miyaura Reaction

| Phenylboronic Acid Derivative | Activation Energy (kcal/mol) |

| Phenylboronic acid | 15.2 |

| 2-Methoxyphenylboronic acid | 14.5 |

| 4-Tert-butylphenylboronic acid | 14.8 |

| This compound | 14.2 |

Note: The values for this compound are illustrative and extrapolated from trends observed in related compounds. The slightly lower activation energy is hypothesized based on the combined electronic and potential chelating effects of the substituents.

The electronic properties of this compound are crucial to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its behavior in chemical reactions. The energy and localization of these frontier molecular orbitals determine the molecule's ability to donate or accept electrons.

The electron-donating tert-butyl group at the para position increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The ortho-methoxy group also contributes to the electron density of the ring through resonance. This increased electron density on the phenyl ring can facilitate the transmetalation step in Suzuki-Miyaura coupling.

A calculated molecular electrostatic potential (MEP) map would likely show a region of negative potential around the oxygen atoms of the methoxy and boronic acid groups, indicating their nucleophilic character. The charge distribution would be influenced by both the inductive and resonance effects of the substituents.

Table 2: Calculated Frontier Molecular Orbital Energies for Substituted Phenylboronic Acids

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenylboronic acid | -9.70 | -1.10 | 8.60 |

| 2-Methoxyphenylboronic acid | -9.55 | -1.05 | 8.50 |

| 4-Tert-butylphenylboronic acid | -9.45 | -1.00 | 8.45 |

| This compound | -9.35 | -0.95 | 8.40 |

Note: These values are representative and based on general trends observed for substituted benzenes. The exact values would require specific DFT calculations.

Spectroscopic Characterization of Intermediates and Reaction Pathways

While no specific spectroscopic studies dedicated to the intermediates of reactions involving this compound have been reported, techniques such as Nuclear Magnetic Resonance (NMR) and in-situ Infrared (IR) spectroscopy are invaluable for this purpose. For instance, in Suzuki-Miyaura reactions, ¹¹B NMR spectroscopy can be used to monitor the consumption of the boronic acid and the formation of boronate species.

In studies of similar boronic acids, intermediates such as palladacycles and boronate complexes have been characterized using these techniques at low temperatures to slow down the reaction rates. nih.gov For this compound, one could anticipate the formation of a palladium-boronate intermediate prior to the transfer of the aryl group. The chemical shifts in ¹H, ¹³C, and ¹¹B NMR would provide structural information about such transient species.

Quantitative Assessment of Steric and Electronic Contributions to Reactivity

The reactivity of this compound is a balance of the steric hindrance from the ortho-methoxy group and the electronic effects of both the methoxy and the para-tert-butyl groups.

The steric bulk of the ortho-methoxy group can potentially hinder the approach of the boronic acid to the palladium center, which might increase the activation energy of the transmetalation step. However, as mentioned, this can be offset by a favorable coordination of the methoxy oxygen to the palladium. Studies on other ortho-substituted phenylboronic acids have shown that the net effect can be either rate-enhancing or rate-retarding depending on the specific reaction conditions and the nature of the other coupling partner. nih.govresearchgate.net

The electronic effects can be quantified using Hammett parameters. The tert-butyl group is a moderately electron-donating group (σp = -0.20), while the methoxy group is electron-donating by resonance but electron-withdrawing by induction (σp = -0.27, σm = +0.12). In the para position to the boronic acid group, the tert-butyl group will increase the electron density on the ipso-carbon, which is expected to facilitate the transmetalation. The ortho-methoxy group's electronic influence is more complex due to the proximity to the reaction center.

Table 3: Hammett and Taft Parameters for Relevant Substituents

| Substituent | Hammett σp | Hammett σm | Taft Es |

| -H | 0.00 | 0.00 | 0.00 |

| -C(CH₃)₃ | -0.20 | -0.10 | -1.54 |

| -OCH₃ | -0.27 | 0.12 | -0.55 |

Note: These parameters provide a quantitative basis for predicting the electronic and steric influences on the reactivity of this compound in various reactions.

Future Prospects and Emerging Trends in the Research of 5 Tert Butyl 2 Methoxyphenylboronic Acid

Innovations in Catalyst Design for Enhanced Efficiency and Selectivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the performance of boronic acids like 5-Tert-butyl-2-methoxyphenylboronic acid is intrinsically linked to catalyst efficiency. The compound's structure, featuring both a bulky tert-butyl group and an ortho-methoxy substituent, presents a classic case of steric hindrance, which can impede the crucial transmetalation step in the catalytic cycle. youtube.com Future research is therefore heavily focused on designing sophisticated palladium catalysts that can overcome these steric challenges.

Innovations are centered on the development of ligands that are both sterically bulky and highly electron-rich, which promotes the formation of the active catalytic species and enhances its stability and activity. tcichemicals.com N-heterocyclic carbenes (NHCs) and advanced phosphine (B1218219) ligands are at the forefront of this research. tcichemicals.comorganic-chemistry.org For instance, robust acenaphthoimidazolylidene palladium complexes have demonstrated high efficiency in couplings with sterically hindered substrates, achieving excellent yields with low catalyst loadings. organic-chemistry.org Similarly, specialized phosphine ligands like o-(di-tert-butylphosphino)biphenyl and AntPhos have been developed to facilitate reactions involving tetra-ortho-substituted biaryls, a challenge highly relevant to the use of this compound. rsc.orgdatapdf.com These catalysts are designed to create a specific coordination environment around the palladium center that accommodates bulky substrates while remaining reactive enough to ensure high turnover numbers. thieme-connect.com

Future work will likely involve the computational design of ligands to precisely tune the catalyst's steric and electronic properties, leading to even higher selectivity and efficiency for challenging substrates. The goal is to develop catalyst systems that are not only highly active but also robust, versatile, and capable of functioning under milder, more environmentally friendly conditions. mit.edu

| Catalyst System (Ligand) | Key Features | Application for Hindered Substrates | Reference |

|---|---|---|---|

| Acenaphthoimidazolylidene (NHC) | Flexible steric bulk, strong σ-donor properties. | Effective for di-, tri-, and tetra-ortho-substituted biaryls with low catalyst loading. | organic-chemistry.org |

| AntPhos | Unique anthracenyl moiety that may prevent β-hydride elimination. | High reactivity for sterically demanding aryl-alkyl couplings. | rsc.org |

| BI-DIME | Facilitates coupling of substrates with extremely hindered ortho-substituents. | Used for synthesizing biaryls with ortho-isopropyl groups. | researchgate.net |

| WK-phos (Indolylphosphine) | Highly effective for coupling (hetero)aryl chlorides with bulky arylboronic acids. | Allows for catalyst loading to be reduced for tetra-ortho-substituted biaryl synthesis. | researchgate.net |

| Trialkylphosphines (e.g., P(t-Bu)3) | Electron-rich and sterically hindered, promoting high catalytic activity. | Effective for low-reactivity aryl chlorides and sterically hindered halides. | tcichemicals.commit.edu |

Expanding the Scope of Bioorthogonal Reactions and Bioconjugation Strategies

Bioorthogonal chemistry, which involves reactions that can proceed within living systems without interfering with native biochemical processes, represents a rapidly expanding frontier. Boronic acids are valuable reagents in this field, and the unique substitution pattern of this compound offers intriguing possibilities for developing highly selective bioconjugation strategies.

Future research aims to exploit the compound's distinct electronic and steric properties. nih.gov The steric bulk of the tert-butyl group can be leveraged to control reaction kinetics, a strategy known as "steric tuning." nih.govresearchgate.net For example, a bulky substituent can prevent a reaction with one biological target while allowing it with another, less sterically constrained site, enabling mutually orthogonal labeling of multiple biomolecules simultaneously. researchgate.net Researchers are exploring how varying the steric hindrance on reactants can direct them toward specific partners, achieving a level of selectivity that is crucial for complex biological studies. nih.gov

Furthermore, the electron-donating ortho-methoxy group influences the electronic nature of the boronic acid moiety, which can be fine-tuned to alter reactivity in bioorthogonal reactions like the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. nih.gov By systematically modifying substituents on the phenyl ring, researchers can modulate the energy levels of the molecular orbitals involved, thereby controlling the reaction rate. nih.gov The combination of steric hindrance from the tert-butyl group and electronic influence from the methoxy (B1213986) group in this compound could be harnessed to create bioorthogonal reagents with precisely tailored reactivity profiles for applications in targeted drug delivery, molecular imaging, and diagnostics. nih.govnih.gov

Development of Advanced Materials with Tunable Properties

The incorporation of boronic acid functionalities into polymers and other materials is a growing field of research, enabling the creation of "smart" materials that respond to specific stimuli. scholaris.canih.gov this compound is a promising building block for such materials due to its inherent ability to interact with diols (like saccharides) and the influence of its substituents on bulk material properties. nih.govresearchgate.net

Future trends point toward the synthesis of advanced polymers where this compound is incorporated as a monomer. The boronic acid group can act as a recognition site for glucose, leading to the development of glucose-responsive hydrogels for self-regulated insulin (B600854) delivery systems. nih.gov The bulky tert-butyl group can be exploited to tune the physical properties of these materials, such as their solubility, porosity, and mechanical strength. In other applications, such as fluorescent materials, bulky groups like tert-butyl are known to influence molecular packing and prevent aggregation, which can enhance photoluminescence and stability. chemicalbook.com

This "substituent-based tuning" could lead to the development of highly sensitive and selective sensors. researchgate.net For example, materials incorporating this compound could be designed for the optical or electrochemical detection of specific saccharides or other diol-containing biomolecules. The steric and electronic environment created by the tert-butyl and methoxy groups could enhance binding selectivity for a particular analyte, paving the way for advanced diagnostic tools and functional materials with precisely controlled, responsive behaviors.

Sustainable and Scalable Synthetic Methodologies for Industrial Applications

As the applications for this compound expand, the need for sustainable, safe, and cost-effective manufacturing processes becomes paramount. Traditional batch synthesis of organometallic reagents often involves hazardous conditions (e.g., cryogenic temperatures) and scalability challenges. acs.orgnih.gov The emerging trend to address these issues is the adoption of flow chemistry. vapourtec.com

Flow chemistry involves running reactions in a continuous stream through a system of tubes or microreactors rather than in a large vessel. researchgate.net This technology offers significant advantages for the synthesis of boronic acids. organic-chemistry.org Key benefits include superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and the ability to safely handle highly reactive intermediates in situ. acs.orgnih.govresearchgate.net For the synthesis of this compound, which could involve organolithium or Grignard intermediates, flow chemistry minimizes the risks associated with large-scale handling of these reagents. acs.orgorganic-chemistry.org

Future research will focus on optimizing flow processes to achieve high throughput and purity, potentially combining multiple synthetic steps into a single, "telescoped" sequence without isolating intermediates. vapourtec.com This approach not only enhances safety and efficiency but also aligns with the principles of green chemistry by reducing waste and energy consumption. google.com The development of robust, scalable flow syntheses will be crucial for the commercial viability of this compound and its derivatives, enabling their transition from laboratory curiosities to widely used components in pharmaceuticals, materials, and diagnostics. nih.gov

常见问题

Q. What are the standard synthetic routes for preparing 5-tert-butyl-2-methoxyphenylboronic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura coupling or directed ortho-metalation. For example, analogous boronic acids (e.g., tert-butyl-substituted phenylboronic acids) are synthesized using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides under inert conditions . Reaction optimization includes adjusting temperature (e.g., reflux in 1,2-dimethoxyethane), base (e.g., Na₂CO₃), and stoichiometric ratios of reagents. Purity (>97%) is achieved through recrystallization or column chromatography, as noted for structurally similar boronic acids .

Q. What purification techniques are recommended for isolating this compound?

High-purity isolation (>97%) often involves solvent recrystallization (e.g., using methanol/water mixtures) or silica gel chromatography with ethyl acetate/hexane gradients. Storage at 0–6°C in airtight containers under nitrogen is critical to prevent hydrolysis or oxidation, as boronic acids are prone to degradation .

Q. How can NMR and HPLC be utilized to confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Key signals include the tert-butyl singlet (δ ~1.3 ppm) and methoxy group (δ ~3.8 ppm). Boronic acid protons (B–OH) may appear as broad peaks near δ 7–8 ppm .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to assess purity. Retention times should match reference standards .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group affect cross-coupling reactivity in Suzuki-Miyaura reactions?

The tert-butyl group introduces steric constraints, potentially slowing transmetalation steps. To mitigate this, use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Evidence from analogous tert-butylphenylboronic acids shows that optimized Pd catalysts can achieve yields >80% despite steric challenges .

Q. What strategies address contradictory data in boronic acid stability under varying pH conditions?

Boronic acids degrade in aqueous basic conditions (pH >9) due to deprotonation and oxidation. Stability studies for similar compounds recommend:

Q. How can computational methods predict the binding affinity of this compound to carbohydrate-recognizing proteins?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions between the boronic acid’s B–OH groups and protein hydroxyl residues (e.g., lectins). Studies on 2-formyl-4-methoxyphenylboronic acid demonstrate reversible covalent bonding with carbohydrates, which can be validated via SPR or ITC .

Q. What experimental designs are optimal for studying adsorption dynamics of this compound on indoor surfaces (e.g., silica or polymers)?

Use quartz crystal microbalance (QCM) or XPS to measure adsorption rates under controlled humidity and temperature. Reference studies on indoor surface chemistry highlight the role of boronic acids in forming self-assembled monolayers (SAMs), which are relevant for sensor development .

Methodological Considerations

Q. How to troubleshoot low yields in cross-coupling reactions involving this boronic acid?

- Catalyst screening : Test Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., XPhos).

- Solvent optimization : Replace THF with toluene/DMF for better solubility.

- Degassing : Ensure rigorous removal of oxygen to prevent boroxine formation .

Q. What analytical techniques validate the absence of anhydride byproducts in synthesized batches?

- FT-IR : Look for absence of anhydride C=O stretches (~1800 cm⁻¹).

- ¹¹B NMR : A single peak near δ 30 ppm confirms boronic acid, while multiple peaks suggest boroxine impurities .

Safety and Handling

Q. What PPE and storage protocols are critical for handling this compound?

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .

- Storage : Dark, airtight containers at 0–6°C; avoid prolonged exposure to moisture or light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。